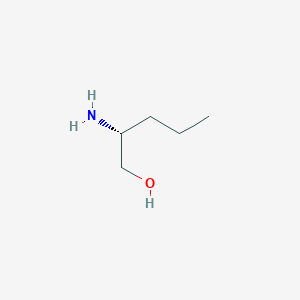
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile, also known as ETNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. ETNA is a member of the acrylonitrile family and is classified as a thiazole-based compound.
科学的研究の応用
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile works by inhibiting the activity of tubulin, a protein that is essential for cell division. In addition to its anticancer activity, (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has also been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
作用機序
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile exerts its biological activity by binding to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately cell death. In addition to its effects on tubulin, (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile has been shown to induce G2/M cell cycle arrest in cancer cells, which leads to apoptosis. In addition, it has been demonstrated to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile also exhibits anti-angiogenic effects, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile to maximize its therapeutic potential.
将来の方向性
There are several future directions for research on (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile. First, there is a need for further studies to determine the optimal dosage and administration route for (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile in animal models. Second, the development of novel formulations of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile with improved solubility and bioavailability would be beneficial. Third, there is a need for studies to investigate the potential synergistic effects of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile with other anticancer agents. Finally, further studies are needed to explore the potential applications of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile in other fields, such as material science and biochemistry.
合成法
The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile involves the reaction of 4-ethoxybenzaldehyde, thiosemicarbazide, and 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is typically around 60-70%, and the compound is obtained as an off-white solid.
特性
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-27-18-8-6-14(7-9-18)19-13-28-20(23-19)15(11-21)12-22-16-4-3-5-17(10-16)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHBKISJNYHDZ-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine](/img/structure/B2396677.png)
![(2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2396678.png)
![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)


![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)

![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)


